molecular formula C14H16N4O2S B2465711 2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034605-92-8

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Número de catálogo: B2465711
Número CAS: 2034605-92-8
Peso molecular: 304.37
Clave InChI: PUMIHWOFHYWLNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034605-92-8) is a high-value chemical building block with a molecular formula of C14H16N4O2S and a molecular weight of 304.37 g/mol . This compound belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry for the development of novel therapeutic agents. Derivatives based on this core structure have demonstrated significant research value as potent and broad-spectrum Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), showing efficacy against nucleos(t)ide-resistant HBV variants in preclinical models . Furthermore, the tetrahydropyrazolo[1,5-a]pyrazine scaffold is also being explored in oncology research, with related derivatives identified as potent inhibitors of kinases such as ROS1, a promising target in cancers like non-small cell lung cancer and glioblastoma . The structural features of this compound, including the cyclopropyl group and the pyridin-3-ylsulfonyl moiety, contribute to its potential to interact with key biological targets, making it a crucial reagent for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-cyclopropyl-5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,13-2-1-5-15-9-13)17-6-7-18-12(10-17)8-14(16-18)11-3-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIHWOFHYWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common route involves the reaction of a cyclopropylamine derivative with a pyridin-3-ylsulfonyl chloride, followed by cyclization with a suitable pyrazole derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with substitutions at positions 2 and 5 significantly altering biological activity. Key analogs include:

Compound Name Substituents (Position 2/Position 5) Biological Target/Activity Key Reference
2-Cyclopropyl-5-(pyridin-3-ylsulfonyl) Cyclopropyl / Pyridin-3-ylsulfonyl Kinase inhibition (inferred)
2-(Trifluoromethyl)-5-(aryl) CF₃ / Aryl Casein Kinase 1 D/E inhibition
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine Benzyl / H Intermediate for kinase inhibitors
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Nitro / H Synthetic intermediate
(R)-6-Isopropyl-5-(Boc-protected) Isopropyl / Boc-carbamate Parkin E3 ligase modulation

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl (e.g., pyridin-3-ylsulfonyl) and trifluoromethyl groups enhance binding to kinase ATP pockets via polar interactions .
  • Bulkier Substituents : Cyclopropyl and isopropyl groups at position 2 improve metabolic stability compared to smaller groups like methyl .
  • Stereochemistry : (R)-configured analogs (e.g., (R)-6-isopropyl derivatives) show higher potency in Parkin E3 ligase modulation than their (S)-counterparts .

Comparative Efficacy :

  • The pyridin-3-ylsulfonyl group in the target compound may offer superior solubility and target engagement compared to phenylsulfonyl analogs (e.g., 2,6-difluorophenylsulfonyl in ).

Actividad Biológica

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, by reviewing current literature and research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and a pyridin-3-ylsulfonyl moiety. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, and it exhibits various chemical reactivity patterns typical of pyrazole derivatives.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit key cancer-related pathways:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers. Pyrazole derivatives have demonstrated inhibitory effects on this target, suggesting potential use in targeted cancer therapies .
  • Synergistic Effects with Chemotherapy : In vitro studies have indicated that combining this compound with conventional chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)Synergistic Effect
This compoundMDA-MB-23110.0Yes
DoxorubicinMDA-MB-23115.0-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against various pathogens:

  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling related to proliferation and survival.
  • Apoptosis Induction : The compound has been associated with increased apoptosis in cancer cells through intrinsic pathways.
  • Antioxidant Activity : Some studies suggest that it may also possess antioxidant properties that contribute to its therapeutic effects.

Case Studies

A notable study conducted on the efficacy of this compound involved testing its effects on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations:

  • Study Design : Cells were treated with varying concentrations of the compound over 48 hours.
  • Findings : The treatment resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, sulfonation, and cyclopropane introduction. Key steps include:

  • Cyclopropane functionalization : Use of cyclopropylboronic acids or alkylation agents under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
  • Sulfonylation : Pyridine-3-sulfonyl chloride is introduced via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol) ensures >95% purity .
    • Critical Parameters : Reaction temperature (60–80°C for sulfonylation), solvent choice (DMF for polar intermediates), and catalyst loading (0.5–2 mol% Pd) significantly impact yields .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and pyridine-sulfonyl groups (δ 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+H]+^+ at m/z 347.1234) ensures molecular formula consistency .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms fused pyrazolo-pyrazine ring geometry .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Test against kinases or phosphodiesterases (IC50_{50} determination via fluorescence polarization) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) at 1–100 μM concentrations .
  • ADME Prediction : Apply Lipinski’s Rule (MW <500, logP <5) and Veber’s criteria (rotatable bonds ≤10, polar surface area <140 Ų) using tools like SwissADME .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation :
  • Cyclopropyl : Replace with spirocyclic or gem-dimethyl groups to modulate lipophilicity .
  • Sulfonyl Group : Test pyridine-4-sulfonyl or benzene-sulfonyl analogs to enhance target binding .
  • Bioisosteric Replacement : Substitute pyrazolo-pyrazine with pyrazolo-pyrimidine cores to improve metabolic stability .
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, π values) with bioactivity .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal Growth : Slow evaporation from ethanol/water (7:3) at 4°C yields diffraction-quality crystals .
  • X-ray Refinement : SHELX software refines anisotropic displacement parameters; hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice .
  • Controversies : Discrepancies in dihedral angles (e.g., pyridine vs. pyrazine ring planarity) are resolved via high-resolution (<0.8 Å) datasets .

Q. How do metabolic stability assays inform lead optimization?

  • Methodological Answer :

  • Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t1/2_{1/2}); CYP450 inhibition is assessed via LC-MS/MS .
  • Metabolite ID : UPLC-QTOF detects hydroxylated cyclopropane or sulfonyl cleavage products .
  • Mitigation Strategies : Introduce deuterium at labile sites (e.g., cyclopropane-CH2_2) to slow metabolism .

Q. How can contradictory data on synthetic yields be reconciled?

  • Methodological Answer :

  • Case Study : Discrepancies in sulfonylation yields (40–80%) arise from residual moisture; rigorous drying (molecular sieves, N2_2 atmosphere) improves reproducibility .
  • DoE Optimization : Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, solvent polarity) via response surface modeling .

Q. What computational methods predict binding modes to biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Glide models interactions with kinase ATP pockets (e.g., CDK2, PDB: 1H1S) .
  • MD Simulations : GROMACS assesses stability of sulfonyl-pyridine interactions over 100-ns trajectories .
  • Validation : Compare predicted vs. experimental IC50_{50} values (R2^2 >0.7 indicates reliability) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.